MFCD18317502
Description
However, based on analogous MDL identifiers (e.g., MFCD13195646, MFCD00003330) and structural patterns in the evidence, it is hypothesized to belong to the class of halogenated aromatic boronic acids or related derivatives. Such compounds are frequently utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals . While exact data for MFCD18317502 is absent, its structural analogs exhibit molecular weights ranging from 201.02 to 235.27 g/mol and share functional groups like boronic acids, halogens (Br, Cl), and aromatic rings, which influence solubility, reactivity, and bioavailability .
Properties
IUPAC Name |
2-chloro-5-(2-fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3/c1-19-7-2-3-8(11(15)4-7)10-6-16-12(14)5-9(10)13(17)18/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNGUMHGRYFNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687539 | |
| Record name | 2-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-99-4 | |
| Record name | 2-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18317502 involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.
Step 3: Purification of the final product through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.
Product Isolation: Employing large-scale purification methods like distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
MFCD18317502 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
MFCD18317502 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD18317502 exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
- CAS 1046861-20-4: Contains a boronic acid group, enabling cross-coupling reactions, but exhibits lower solubility (0.24 mg/ml) due to halogen substituents (Br, Cl).
- CAS 1533-03-5 : Features a trifluoromethyl ketone moiety, enhancing metabolic stability and lipophilicity (LogP 3.12). Its high synthetic accessibility (1.50) makes it a preferred intermediate in agrochemical synthesis .
Pharmacokinetic and Toxicity Profiles
- Brominated Aromatics : CAS 1761-61-1 carries a hazard warning (H302) for oral toxicity, necessitating stringent safety protocols during handling .
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